

# Chemical properties and reactivity of 5-Bromo-2-hydrazinopyridine

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## Compound of Interest

Compound Name: 5-Bromo-2-hydrazinopyridine

Cat. No.: B1279471

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An In-depth Technical Guide to **5-Bromo-2-hydrazinopyridine**: Chemical Properties and Reactivity

## Abstract

**5-Bromo-2-hydrazinopyridine** is a halogenated heterocyclic compound widely recognized as a crucial intermediate and building block in various fields of chemical synthesis. Its unique molecular structure, featuring a pyridine ring substituted with both a reactive bromine atom and a versatile hydrazine group, makes it an invaluable precursor for the synthesis of a wide array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of **5-Bromo-2-hydrazinopyridine**, tailored for researchers, scientists, and professionals in drug development and materials science.

## Chemical and Physical Properties

**5-Bromo-2-hydrazinopyridine** is typically a white to light yellow or off-white crystalline solid at room temperature.<sup>[1][2]</sup> The presence of polar functional groups in its structure influences its solubility; it exhibits moderate solubility in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF), but has limited solubility in water and non-polar solvents.<sup>[1][2]</sup> This solubility profile is a critical consideration for its use in various reaction media and for its purification.<sup>[1]</sup>

## Quantitative Data Summary

The key physical and chemical properties of **5-Bromo-2-hydrazinopyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> BrN <sub>3</sub>	[2][3]
Molecular Weight	188.03 g/mol	[4]
CAS Number	77992-44-0	[2][3]
Appearance	White to off-white/light yellow crystalline solid/powder	[1][2]
Melting Point	132-137 °C (range varies slightly by source)	[3][5]
Boiling Point	305.7 °C at 760 mmHg	[3][6][7]
Density	~1.78 g/cm <sup>3</sup>	[3][6]
pKa (Predicted)	8.97 ± 0.70	[2][3]
Flash Point	138.7 °C	[3][6]
Vapor Pressure	0.001 mmHg at 25 °C	[3]
LogP	1.903	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	3	[3]

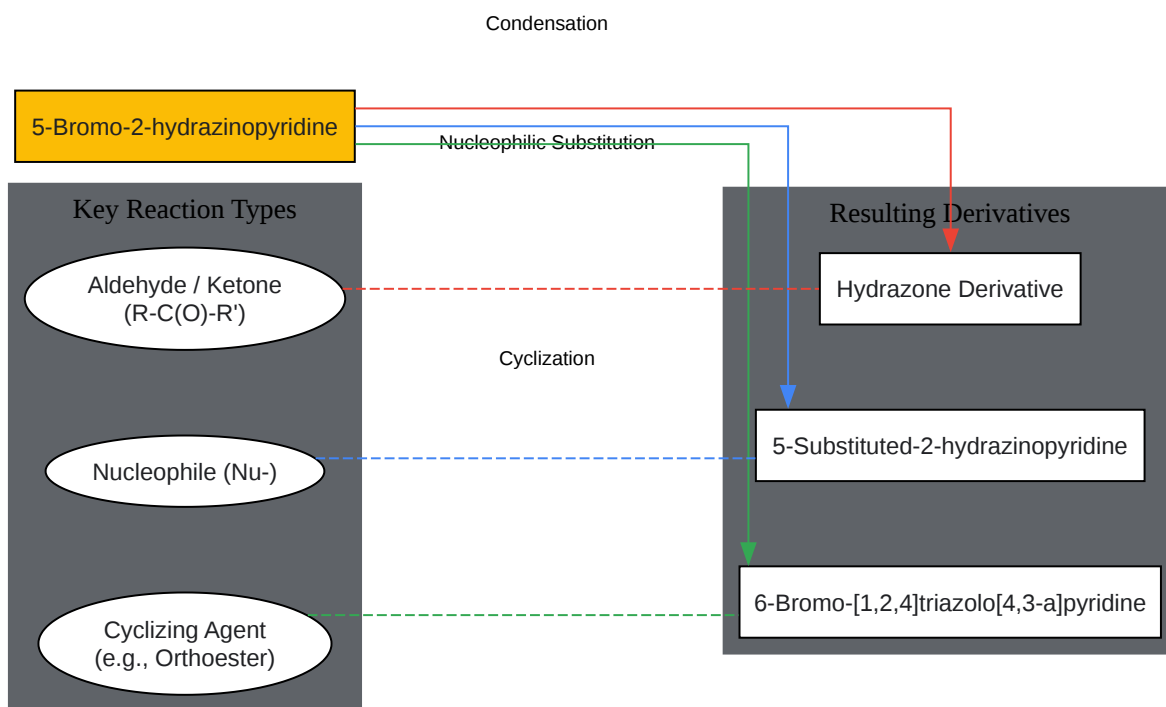
## Spectroscopic Data

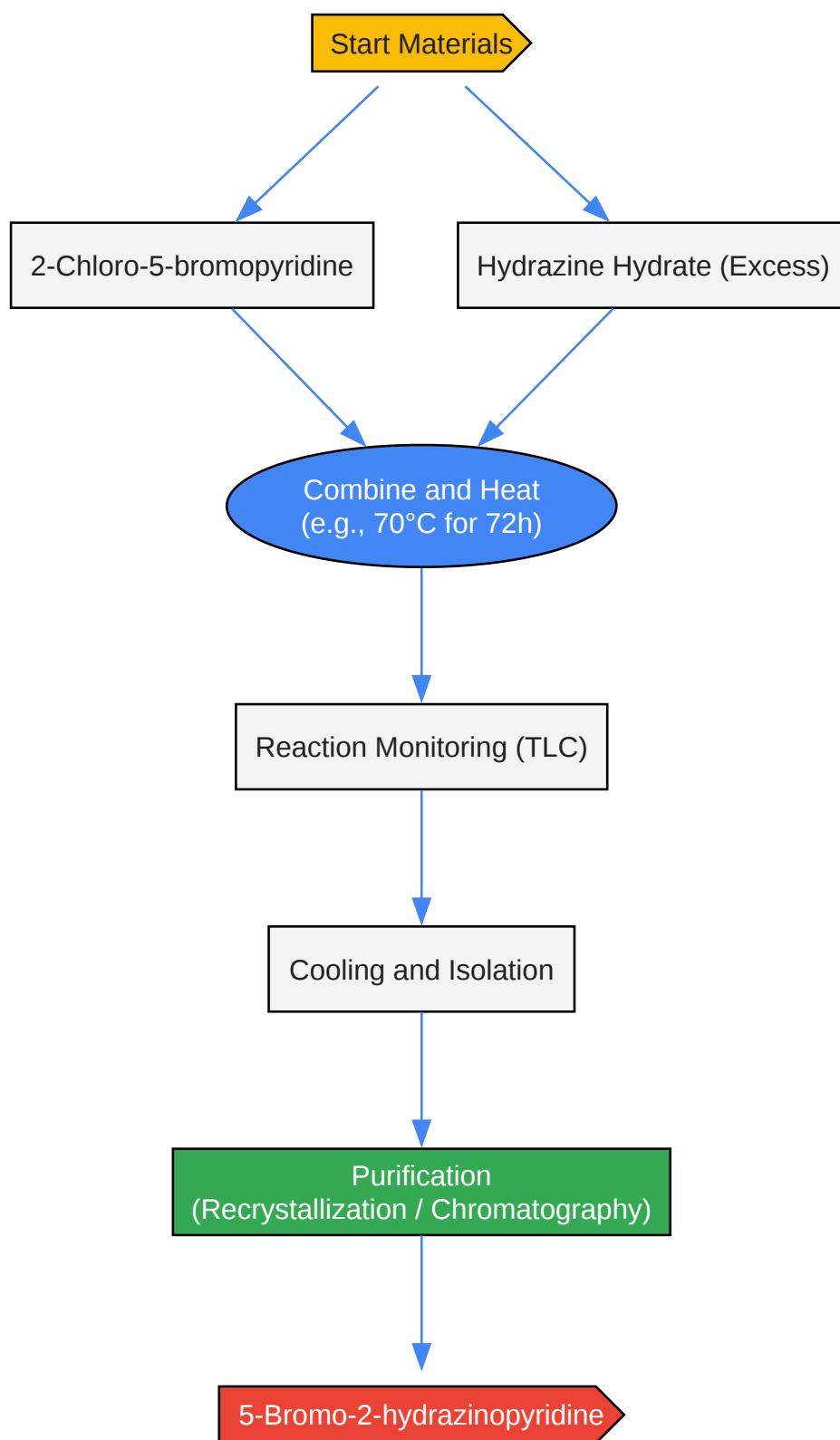
The structural confirmation and purity assessment of **5-Bromo-2-hydrazinopyridine** are typically performed using standard spectroscopic techniques. While detailed spectra are specific to individual samples and measurement conditions, techniques such as Infrared (IR) and Raman spectroscopy are available for this compound.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H NMR and <sup>13</sup>C NMR) is essential for elucidating the precise molecular structure.

## Chemical Reactivity and Key Reactions

The reactivity of **5-Bromo-2-hydrazinopyridine** is dictated by its three key structural components: the hydrazine moiety, the bromine atom, and the pyridine ring.

- **Hydrazine Group (-NHNH<sub>2</sub>):** This is a highly active functional group. It readily participates in condensation reactions with aldehydes and ketones to form corresponding hydrazone derivatives.<sup>[1]</sup> This reaction is fundamental in medicinal chemistry for constructing complex molecules with potential biological activity.<sup>[8]</sup>
- **Bromine Atom (-Br):** The bromine atom at the 5-position of the pyridine ring is a good leaving group.<sup>[1]</sup> This facilitates nucleophilic substitution reactions, allowing for the introduction of various other functional groups to the pyridine core.<sup>[1]</sup>
- **Cyclization Reactions:** The presence of the 2-hydrazino group makes the compound an excellent precursor for synthesizing fused heterocyclic systems. For instance, it can undergo cyclization to form<sup>[1][2][3]</sup> triazolo[4,3-a]pyridine derivatives, a core structure found in many biologically active compounds.<sup>[2][3]</sup>





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)